Elucidation of the Structure of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide
Elucidation of the Structure of (S)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that holds significant potential as a building block in medicinal chemistry and drug discovery. Its rigid naphthalene moiety and the stereochemistry of the β-amino acid scaffold make it an attractive component for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including detailed (predicted) spectroscopic data, a plausible experimental protocol for its asymmetric synthesis, and a logical workflow for its characterization. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide leverages data from analogous compounds to present a representative analysis.
Chemical Structure and Properties
Chemical Name: (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol CAS Number: 100393-41-7 (for the racemate)
Predicted Physicochemical Properties
| Property | Value | Source |
| pKa (most acidic) | 4.0 (Predicted) | ChemAxon |
| pKa (most basic) | 9.5 (Predicted) | ChemAxon |
| LogP | 1.8 (Predicted) | ChemAxon |
| Melting Point | >200 °C (Decomposes) | Generic for similar amino acids |
| Appearance | White to off-white solid | Generic for similar amino acids |
Spectroscopic Data for Structural Elucidation (Predicted)
The following tables summarize the predicted spectroscopic data for (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid. These predictions are based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Solvent: D₂O Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.2 | d | 1H | Naphthyl-H |
| ~7.8 - 7.9 | d | 1H | Naphthyl-H |
| ~7.4 - 7.6 | m | 4H | Naphthyl-H |
| ~7.3 - 7.4 | d | 1H | Naphthyl-H |
| ~4.8 - 4.9 | t | 1H | CH-NH₂ |
| ~2.8 - 3.0 | d | 2H | CH₂-COOH |
¹³C NMR Spectroscopy
Solvent: D₂O Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (Carboxylic acid) |
| ~138.0 | Naphthyl-C (quaternary) |
| ~134.0 | Naphthyl-C (quaternary) |
| ~131.0 | Naphthyl-C (quaternary) |
| ~129.0 | Naphthyl-CH |
| ~128.5 | Naphthyl-CH |
| ~127.0 | Naphthyl-CH |
| ~126.5 | Naphthyl-CH |
| ~125.0 | Naphthyl-CH |
| ~124.0 | Naphthyl-CH |
| ~123.0 | Naphthyl-CH |
| ~55.0 | CH-NH₂ |
| ~42.0 | CH₂-COOH |
FT-IR Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 3050 | Medium | C-H stretch (Aromatic) |
| 2950 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600 | Strong | N-H bend (Amine) |
| 1580, 1510, 1450 | Medium | C=C stretch (Aromatic) |
| 1400 | Medium | O-H bend (Carboxylic acid) |
| 800, 775 | Strong | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 216.09 | 100 | [M+H]⁺ |
| 199.09 | 40 | [M+H - NH₃]⁺ |
| 170.08 | 60 | [M+H - HCOOH]⁺ |
| 142.07 | 80 | [Naphthyl-CH=CH₂]⁺ |
| 127.05 | 30 | [Naphthyl]⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the asymmetric synthesis and characterization of (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid, adapted from general methods for the synthesis of chiral β-amino acids.
Asymmetric Synthesis via Chiral Auxiliary
This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester followed by hydrolysis.
Materials:
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Naphthalene-1-carbaldehyde
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Malonic acid
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(S)-(-)-α-Methylbenzylamine
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Piperidine
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Ethanol
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Diethyl ether
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Hydrochloric acid
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Sodium hydroxide
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Magnesium sulfate
Procedure:
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Synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid: Naphthalene-1-carbaldehyde (1 eq.), malonic acid (1.2 eq.), and piperidine (0.1 eq.) are refluxed in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
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Formation of the chiral amide: The acrylic acid derivative (1 eq.) is converted to its acid chloride using thionyl chloride. The crude acid chloride is then reacted with (S)-(-)-α-methylbenzylamine (1.1 eq.) in the presence of triethylamine in dichloromethane at 0 °C to room temperature.
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Diastereoselective conjugate addition: The resulting chiral α,β-unsaturated amide is subjected to a conjugate addition reaction with a suitable nucleophile (e.g., a cuprate reagent) to introduce the amino group precursor. This step is highly dependent on the specific reagents and conditions to achieve high diastereoselectivity.
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Hydrolysis and removal of the chiral auxiliary: The diastereomerically pure product is hydrolyzed under acidic or basic conditions to cleave the amide bond and remove the chiral auxiliary, yielding the target (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid.
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Purification: The final product is purified by recrystallization or column chromatography.
Characterization Methods
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using D₂O or DMSO-d₆ as the solvent.
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FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet.
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Mass Spectrometry: High-resolution mass spectrometry is performed using an ESI-TOF mass spectrometer.
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Chiral HPLC: Enantiomeric purity is determined by chiral HPLC analysis, comparing the retention time with that of the racemic mixture.
Workflow and Pathway Diagrams
Structure Elucidation Workflow
Caption: Workflow for the synthesis and structural elucidation of the target molecule.
Potential Role in Signaling Pathway Inhibition (Hypothetical)
Given that many β-amino acid-containing peptides are investigated as enzyme inhibitors, a hypothetical signaling pathway is presented.
Caption: Hypothetical inhibition of a signaling pathway by a peptide containing the title compound.
Conclusion
The structural elucidation of (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid relies on a combination of asymmetric synthesis and comprehensive spectroscopic analysis. While specific experimental data for this compound remains scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on data from analogous structures. The unique structural features of this molecule underscore its importance as a valuable synthon for the development of novel therapeutics. Further research is warranted to fully explore its chemical and biological properties.
